molecular formula C9H8ClN B12993414 2-Chloro-3,5-dimethylbenzonitrile

2-Chloro-3,5-dimethylbenzonitrile

Cat. No.: B12993414
M. Wt: 165.62 g/mol
InChI Key: YZEIZGIJNWAODC-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and two methyl groups at the 3- and 5-positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-3,5-dimethylbenzonitrile involves the ammoxidation of 2-chlorotoluene. This process is typically carried out in a fixed bed reactor at atmospheric pressure using V2O5/Al2O3 catalysts. The reaction conditions include a temperature range of 400 to 450°C and the presence of ammonia and oxygen .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of high-performance catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

2-Chloro-3,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: Lacks the methyl groups at the 3- and 5-positions.

    3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 2-position.

    2,4-Dichlorobenzonitrile: Has an additional chlorine atom at the 4-position.

Uniqueness

2-Chloro-3,5-dimethylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4H,1-2H3

InChI Key

YZEIZGIJNWAODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)Cl)C

Origin of Product

United States

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